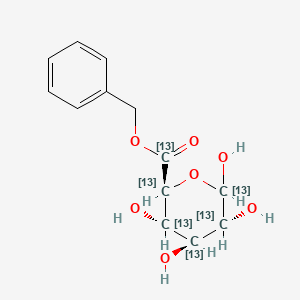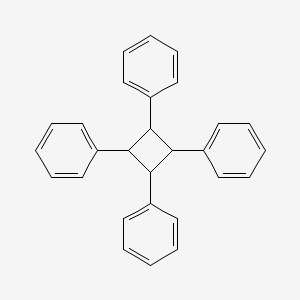
(2,3,4-Triphenylcyclobutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4-Triphenylcyclobutyl)benzene is an organic compound characterized by a cyclobutane ring substituted with three phenyl groups at the 2, 3, and 4 positions, and a benzene ring attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Triphenylcyclobutyl)benzene typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of stilbene derivatives under ultraviolet light, which forms the cyclobutane ring. The reaction conditions often require a photochemical reactor and a suitable solvent such as benzene or toluene to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclobutane derivatives with reduced phenyl groups.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
(2,3,4-Triphenylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloaddition reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as probes in biochemical studies.
作用机制
The mechanism of action of (2,3,4-Triphenylcyclobutyl)benzene in chemical reactions involves the interaction of its phenyl groups and cyclobutane ring with various reagents. The phenyl groups can participate in electrophilic aromatic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Tetraphenylcyclobutane: Similar in structure but with an additional phenyl group.
Triphenylmethane: Lacks the cyclobutane ring but has three phenyl groups attached to a central carbon atom.
Benzocyclobutene: Contains a cyclobutane ring fused to a benzene ring.
Uniqueness: (2,3,4-Triphenylcyclobutyl)benzene is unique due to its specific substitution pattern on the cyclobutane ring and the presence of a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
806-90-6 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
(2,3,4-triphenylcyclobutyl)benzene |
InChI |
InChI=1S/C28H24/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-28H |
InChI 键 |
RJWNMNWMVUOVHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


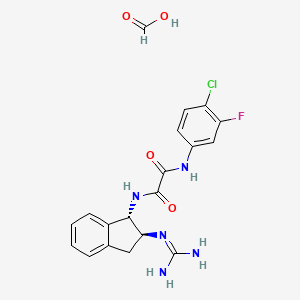
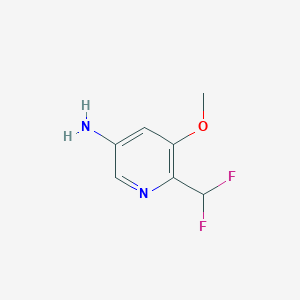
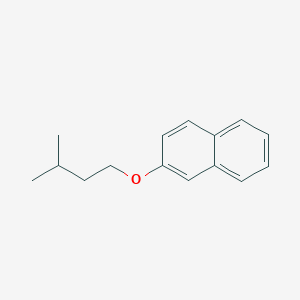
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
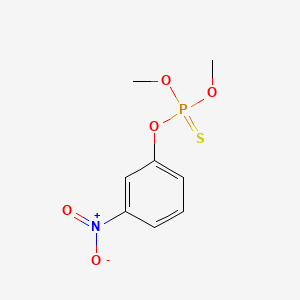

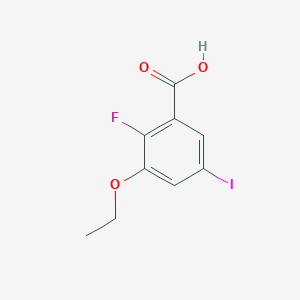
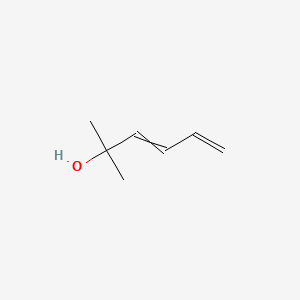
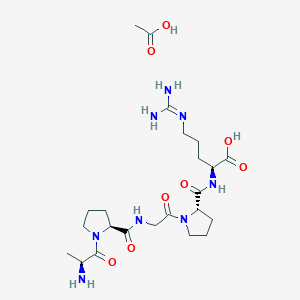
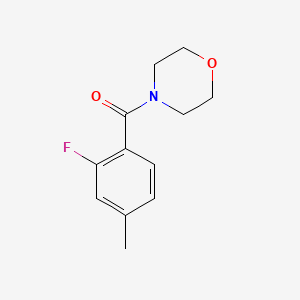
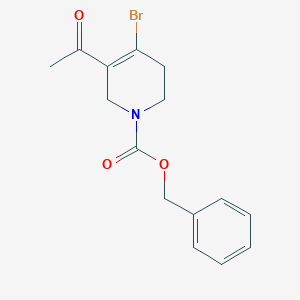
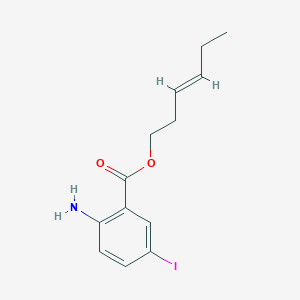
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
